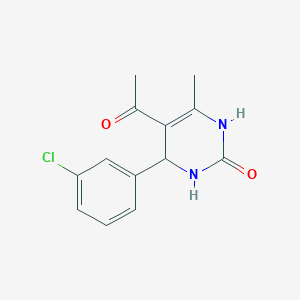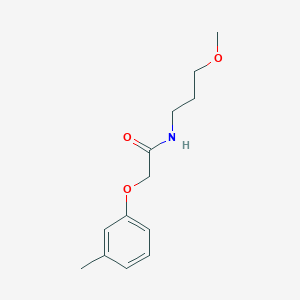
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPA is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of disease. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the growth of new blood vessels). N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide in lab experiments. It is a toxic compound that must be handled with care, and its effects on non-target cells and tissues are not fully understood.
将来の方向性
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide. One area of research is the development of novel drugs based on the structure of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide for the treatment of various diseases. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide. Further studies are needed to determine the effects of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide on non-target cells and tissues, as well as its potential toxicity in vivo. Overall, N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
合成法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide involves the reaction of 2-chloro-3-phenylacryloyl chloride with 2-amino-4-chlorobenzophenone in the presence of a base such as triethylamine. The reaction proceeds via an acylation process, resulting in the formation of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide as a white crystalline solid. The purity and yield of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been used in the development of novel drugs for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
特性
IUPAC Name |
(E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO2/c23-17-11-12-20(18(14-17)21(26)16-9-5-2-6-10-16)25-22(27)19(24)13-15-7-3-1-4-8-15/h1-14H,(H,25,27)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOTDWAQWFBEW-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![dimethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5138490.png)


![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)

![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)
methyl]phosphonate](/img/structure/B5138552.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)